AdCaPy

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

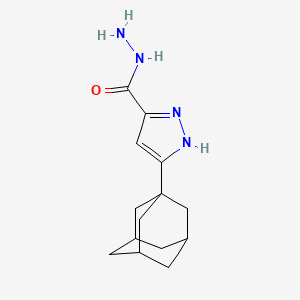

AdCaPy, or 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole, is a compound belonging to the class of adamantyl derivatives. Adamantyl compounds are characterized by their unique cage-like structure, which contributes to their distinctive chemical and biological properties. AdCaPy has garnered attention for its potential as a major histocompatibility complex (MHC) loading enhancer, facilitating the presentation of antigens to immune cells, thereby playing a crucial role in immunological responses .

In this reaction, AdCaPy modifies the conformation of MHC, enabling it to bind peptides more effectively .

The biological activity of AdCaPy is primarily linked to its role as an MHC loading enhancer. Studies have shown that AdCaPy can significantly improve the efficiency of peptide loading onto MHC class II molecules, which is essential for T cell activation and subsequent immune responses. The compound interacts with specific amino acid residues in the MHC molecule, leading to conformational changes that enhance peptide binding . Additionally, AdCaPy's ability to modulate immune responses makes it a candidate for therapeutic applications in immunotherapy and vaccine development.

AdCaPy can be synthesized through several methods involving the modification of adamantyl derivatives. One common synthesis route involves the reaction of 1-adamantyl hydrazine with appropriate carbonyl compounds under controlled conditions. Specific steps include:

- Formation of Hydrazone: Reacting 1-adamantyl hydrazine with an aldehyde or ketone to form an intermediate hydrazone.

- Cyclization: Subjecting the hydrazone to cyclization conditions, often involving heating or acidic catalysts.

- Purification: Isolating and purifying the final product through recrystallization or chromatography techniques.

This synthetic pathway allows for the introduction of various functional groups that can further enhance the biological activity of the compound .

AdCaPy has several notable applications:

- Immunotherapy: Due to its role in enhancing antigen presentation, AdCaPy is being explored for use in cancer vaccines and other immunotherapeutic strategies.

- Research Tool: It serves as a valuable tool in studying MHC-peptide interactions and T cell activation mechanisms.

- Drug Development: The compound's unique properties make it a candidate for developing new drugs targeting immune-related diseases .

Interaction studies involving AdCaPy have demonstrated its capability to bind specifically to MHC class II molecules. Molecular docking and dynamics simulations reveal that AdCaPy forms stable complexes with these proteins, leading to significant conformational changes that optimize peptide binding. Key residues involved in these interactions include Asnβ82, Tyrβ83, and Thrβ90, which act as sensors for peptide loading . Furthermore, comparative studies show that while other adamantyl compounds exhibit similar properties, AdCaPy's unique structure provides enhanced efficacy as an MHC loading enhancer .

Several compounds share structural similarities with AdCaPy, particularly within the adamantyl group. These include:

- 2-(1-adamantyl)ethanol (AdEtOH): Known for its ability to enhance peptide loading but less effective than AdCaPy.

- 4-(1-adamantyl)benzenesulfonamide (AdBeSA): Exhibits catalytic activity but differs in its side chain composition.

- 1-propionyladamantane (AdPr): A less active derivative compared to AdCaPy.

- 1-[2-(N,N-dimethylamino)ethoxycarbonyl]adamantane (AdCDME): Shows some activity but is less potent than AdCaPy.

Comparison TableCompound Name Activity Level Structural Features 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) High Contains hydrazine and pyrazole groups 2-(1-adamantyl)ethanol (AdEtOH) Moderate Simple alcohol derivative 4-(1-adamantyl)benzenesulfonamide (AdBeSA) Moderate Sulfonamide group added 1-propionyladamantane (AdPr) Low Propionyl substitution 1-[2-(N,N-dimethylamino)ethoxycarbonyl]adamantane (AdCDME) Low Dimethylamino group

| Compound Name | Activity Level | Structural Features |

|---|---|---|

| 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) | High | Contains hydrazine and pyrazole groups |

| 2-(1-adamantyl)ethanol (AdEtOH) | Moderate | Simple alcohol derivative |

| 4-(1-adamantyl)benzenesulfonamide (AdBeSA) | Moderate | Sulfonamide group added |

| 1-propionyladamantane (AdPr) | Low | Propionyl substitution |

| 1-[2-(N,N-dimethylamino)ethoxycarbonyl]adamantane (AdCDME) | Low | Dimethylamino group |